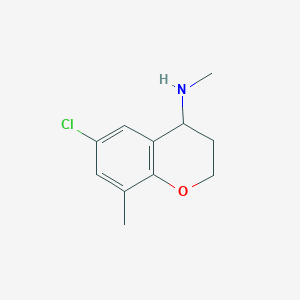

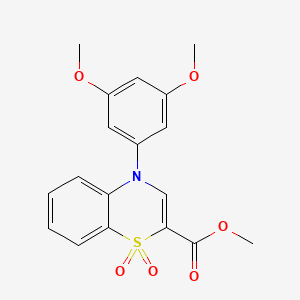

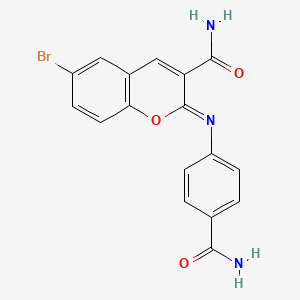

![molecular formula C9H15NO B2988882 [2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol CAS No. 1781313-58-3](/img/structure/B2988882.png)

[2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of N-substituted bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximides with o- and p-nitrophenyl azides, as well as with p-nitrophenylsulfonyl azide and p-toluenesulfonyl azide, afforded the corresponding substituted dihydrotriazole (from aryl azides) and arylsulfonylaziridine derivatives (from sulfonyl azides) .Molecular Structure Analysis

The molecular structure of “[2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol” can be represented by the SMILES stringNC[C@H]1C@([H])C[C@]2([H])C1 . The InChI key for this compound is XLBALIGLOMYEKN-CSMHCCOUSA-N . Physical And Chemical Properties Analysis

“[2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol” is a solid substance . The molecular weight of this compound is 123.20 . The compound’s storage class code is 11, which corresponds to combustible solids . The flash point is not applicable .Scientific Research Applications

Polymer Synthesis

A study by Reinmuth et al. (1996) explored the use of bicyclo[2.2.1]hept-5-en-2-ylmethyl derivatives, closely related to the chemical , for the synthesis of homo- and copolymers. These polymers were prepared using palladium(II) catalysts and showcased an efficient method for producing materials with a variety of functional groups (Reinmuth et al., 1996).

Advanced Material Development

Pushpanathan and Kumar (2014) reported the use of a hetero bicyclic compound structurally similar to the specified chemical for synthesizing zinc nanoparticles. This compound acted as a reducing and stabilizing agent, demonstrating the potential of such chemicals in nanomaterial production (Pushpanathan & Kumar, 2014).

Pharmaceutical Applications

Research by Melman et al. (2008) focused on synthesizing enantiomerically pure methanocarba ribonucleosides from a bicyclo[3.1.0]hexane system, akin to the structure of [2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol. These nucleosides have potential as antiviral agents and P2Y receptor ligands (Melman et al., 2008).

Analytical Chemistry

A study by Péter et al. (2001) involved the enantioseparation of bicyclic 1,3-amino alcohols, similar to the chemical . Using high-performance liquid chromatography, they successfully separated and identified enantiomers of these compounds (Péter et al., 2001).

Chemical Synthesis

Li et al. (2012) developed a method for the direct N-monomethylation of aromatic primary amines using methanol. This study, while not directly using [2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol, illustrates the broader context of chemical transformations and syntheses in which related compounds might be utilized (Li et al., 2012).

Safety and Hazards

properties

IUPAC Name |

[2-(aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8,11H,3-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNZOOQJIIDAGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)(CN)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

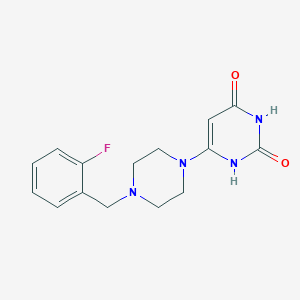

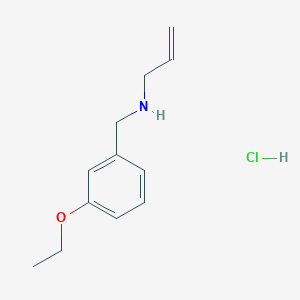

![1-Ethynyl-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2988803.png)

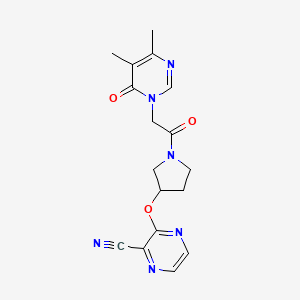

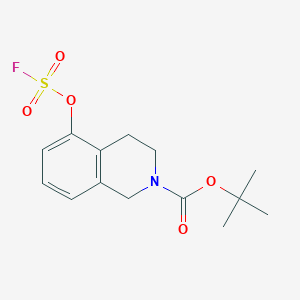

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988808.png)

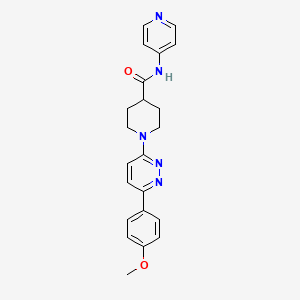

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2988811.png)

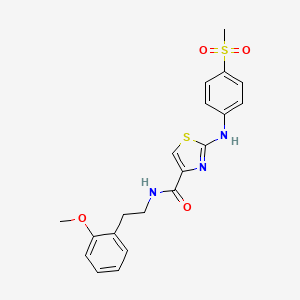

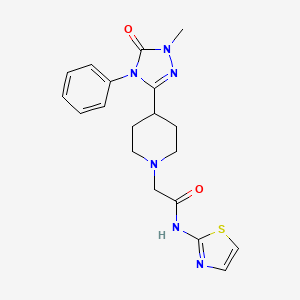

![2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2988821.png)